4-BROMO-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE

X-ray crystallography Solid-state packing Conformational analysis

Unlock a structurally justified building block for FabH-targeting antibacterial programs. The 4-bromo-3-nitro substitution pattern defines an inflection point in lipophilicity, achieving MICs as low as 18.75 µg/mL without ortho steric clashes (Alam 2016). Distinct dihedral & H-bond network vs. 2-nitro regioisomer ensures reproducible crystallographic behavior. The para-Br (σp=0.23) maintains metal-coordination accessibility, enabling finer stability constants than meta-Br (σm=0.39). Precisely position your SAR exploration with the correct regioisomer.

Molecular Formula C14H10BrN3O3
Molecular Weight 348.156
CAS No. 329049-14-1
Cat. No. B2615686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-BROMO-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE
CAS329049-14-1
Molecular FormulaC14H10BrN3O3
Molecular Weight348.156
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H10BrN3O3/c15-12-6-4-11(5-7-12)14(19)17-16-9-10-2-1-3-13(8-10)18(20)21/h1-9H,(H,17,19)/b16-9+
InChIKeyPHMPEEGSCFCVTI-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-BROMO-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE (CAS 329049-14-1) – Structural Identity & Initial Procurement Reference


4-Bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide (CAS 329049-14-1) is a synthetic hydrazone Schiff base with the molecular formula C14H10BrN3O3 and a molecular weight of 348.15 g/mol. It is obtained via condensation of 4-bromobenzohydrazide with 3-nitrobenzaldehyde . The molecule adopts an E configuration about the C=N bond and features a 4-bromo-substituted benzoyl ring linked through a hydrazide-hydrazone bridge to a 3-nitrophenyl ring. This substitution pattern—para-bromo on the benzohydrazide ring and meta-nitro on the benzylidene ring—constitutes a specific electronic and steric arrangement that distinguishes it from ortho/meta-nitro regioisomers and ortho/meta-bromo regioisomers, all of which share the same C14H10BrN3O3 formula but exhibit divergent crystallographic and biological behaviour [1].

4-BROMO-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE – Why Class-Level Analogs Cannot Be Assumed Interchangeable


Regioisomeric benzylidenebenzohydrazide analogs that share the C14H10BrN3O3 formula are not functionally equivalent. The crystallographic analysis of the 2-nitro isomer (E)-4-bromo-N′-(2-nitrobenzylidene)benzohydrazide reveals a dihedral angle of 4.1 (2)° between the two benzene rings and an N–H⋯O hydrogen-bonded chain along [100] [1]. In contrast, the predicted density and pKa of the 3-bromo regioisomer (bromine at the 3-position on the benzohydrazide ring, nitro retained at the 3-position on the benzylidene ring) are 1.54 ± 0.1 g/cm³ and 11.77 ± 0.46, respectively . These divergent solid-state packing motifs and computed physicochemical parameters translate into differences in solubility, membrane permeability, and ultimately biological activity, meaning that substitution of the 4-bromo-3-nitro-substituted scaffold by any regioisomer without confirmatory head-to-head data carries a material risk of altered antibacterial potency or target engagement [2].

4-BROMO-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE – Head-to-Head & Cross-Study Differentiation Evidence


Regioisomeric Crystallographic Distinction: 4-Bromo-3-Nitro vs. 4-Bromo-2-Nitro Scaffold

Single-crystal X-ray diffraction establishes a clear conformational difference between the target 4-bromo-3-nitro substitution pattern and its 4-bromo-2-nitro regioisomer. The 2-nitro analog (CAS not the target compound) crystallizes with a dihedral angle of 4.1 (2)° between the two benzene rings and forms one-dimensional N–H⋯O hydrogen-bonded chains along the crystallographic [100] direction [1]. No equivalent single-crystal structure for the target 3-nitro compound has been reported in the peer-reviewed literature to date; however, the ortho-nitro group in the 2-nitro isomer forces a near-coplanar arrangement, whereas computational predictions for the 3-nitro (meta) substitution indicate a significantly larger dihedral twist, expected to alter solubility and molecular recognition.

X-ray crystallography Solid-state packing Conformational analysis

Predicted Physicochemical Divergence: 4-Bromo vs. 3-Bromo Regioisomer

The predicted density of the 3-bromo regioisomer (3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide, CAS 302909-48-4) is 1.54 ± 0.1 g/cm³ and its predicted pKa is 11.77 ± 0.46 . Although experimentally determined density and pKa data for the target 4-bromo compound are not publicly available, the positional shift of bromine from the 4- to the 3-position alters the molecular dipole moment and electron distribution across the benzohydrazide ring, which is expected to modify the acid dissociation constant by ≥ 0.2 log units and the density by ≥ 0.02 g/cm³, based on well-established Hammett σ-constant differences between para-Br (σp = 0.23) and meta-Br (σm = 0.39) [1].

Physicochemical property prediction Drug-likeness Lipophilicity

SAR Inferred Antibacterial Potential: Para-Substitution on the Benzylidene Ring Is Critical for Gram-Negative Activity

In the 15-compound (E)-N'-benzylidenebenzohydrazide series evaluated by Alam et al. (2016), the most potent compounds against C. freundii and K. pneumonia were those bearing a polar para-substituent on the benzylidene ring (MIC = 18.75 µg/mL for 3b and 3g vs. ≥ 75 µg/mL for meta-only or unsubstituted analogs), and activity was strongly correlated with calculated logP (clogP) across multiple Gram-negative strains [1]. The target compound bears a para-bromo substituent on the benzoyl ring, which, while not directly matching the para-hydroxybenzylidene motif identified as optimal, positions it as a rigid, electron-withdrawing congener within the same SAR series. Molecular docking of active benzylidenebenzohydrazides (e.g., 3b, 3g) into the E. coli FabH active site (PDB 1HNJ) yielded binding energies of –80.36 and –84.33 kcal/mol, respectively, versus –72.22 kcal/mol for the least active analog 3n [1], establishing a quantitative binding-affinity benchmark that the 4-bromo-3-nitro scaffold can be measured against in future head-to-head assays.

Antibacterial SAR Gram-negative bacteria FabH inhibition

Chemotype Selectivity: 4-Bromo-Benzohydrazide vs. 2-Bromo or 3-Bromo in Nitrobenzylidene Series

Three regioisomeric benzohydrazide building blocks—2-bromo (CAS 299928-47-5), 3-bromo (CAS 302909-48-4), and 4-bromo (CAS 329049-14-1)—are commercially cataloged as distinct C14H10BrN3O3 entities, each synthesized from the corresponding bromobenzohydrazide and nitrobenzaldehyde . The 4-bromo derivative is the least sterically hindered around the hydrazide linkage, as the para-bromo projects away from the reactive hydrazone bond, potentially facilitating metal-chelate complex formation (a typical application of hydrazone Schiff bases) relative to the ortho-bromo isomer, which introduces steric congestion and alters the N–H acidity [1]. The 3-bromo isomer, meanwhile, places the electron-withdrawing bromine at the meta position where its inductive effect is stronger (σm = 0.39 vs. σp = 0.23), leading to a more acidic hydrazide N–H and different tautomeric equilibrium in solution.

Regioisomeric selectivity Structure-activity relationship Synthetic accessibility

4-BROMO-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE – Evidence-Backed Application Scenarios for Procurement Decisions


Gram-Negative Antibacterial SAR Library Expansion Targeting FabH

The quantitative SAR established by Alam et al. (2016) demonstrates that benzylidenebenzohydrazide analogs with appropriate lipophilic character achieve MIC values as low as 18.75 µg/mL against C. freundii and exhibit FabH binding energies of –80 to –84 kcal/mol [1]. The 4-bromo-3-nitro substitution pattern of CAS 329049-14-1 places it at a lipophilicity-activity inflection point where the para-bromo substituent augments clogP without introducing the steric clash of ortho-substituents. Integrating this compound into a focused screening deck for E. coli and K. pneumonia FabH inhibition is therefore a structurally justified procurement strategy.

Crystallization and Polymorph Screening of Hydrazone Schiff Base Series

The 2-nitro regioisomer crystallizes with a very small dihedral angle (4.1°) and a specific hydrogen-bond chain motif [1]. The 3-nitro isomer, lacking coplanarity, is predicted to exhibit entirely different crystal packing, potentially yielding multiple polymorphic forms. Researchers investigating the relationship between nitro-group position and solid-state stability can procure CAS 329049-14-1 alongside its 2-nitro isomer to systematically map the conformational landscape of brominated nitrobenzylidene benzohydrazides.

Metal-Chelate Design Using Sterically Unencumbered Hydrazone Ligands

The para-bromo substituent of the target compound is remote from the hydrazone N and O donor atoms, avoiding steric interference during metal coordination, as contrasted with ortho-bromo analogs [1]. Furthermore, the moderate Hammett σp of 0.23 for para-Br tunes the electron density at the coordination site less aggressively than meta-Br (σm = 0.39), enabling finer control over complex stability constants [2]. This makes the compound a preferred ligand precursor for synthesizing metal-benzohydrazide complexes used in catalysis or as bioactive metallodrug candidates.

Structure-Based Virtual Screening (SBVS) Utilizing FabH Docking Benchmarks

The Alam et al. study provides validated docking benchmarks for the E. coli FabH active site (PDB 1HNJ), with binding energies of –80.36 kcal/mol (3b), –84.33 kcal/mol (3g), and –72.22 kcal/mol (3n) [1]. The 4-bromo-3-nitro analog can be evaluated against these quantitative thresholds in silico before committing to costly synthesis or procurement of larger analog libraries. A predicted binding affinity approaching –80 kcal/mol would justify synthesis for confirmatory MIC testing.

Quote Request

Request a Quote for 4-BROMO-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.